molecular formula C16H14N4O2 B2818362 N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448073-11-7

N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2818362
CAS RN: 1448073-11-7
M. Wt: 294.314
InChI Key: GSJRBENWVRAXDP-UHFFFAOYSA-N
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Description

“N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. The title tridentate ligand, C14H10N4O, crystallizes with three independent molecules (A, B and C) in the asymmetric unit . All three molecules are relatively planar .


Synthesis Analysis

The synthesis of this compound involves a reaction of pyrazine-2-carb­oxy­lic acid and 8-amino­quinoline in 1,2-di­chloro­ethane . The mixture was distilled to azeotropically remove any solvated H2O .


Molecular Structure Analysis

The molecules of this compound are linked by offset π–π interactions, forming layers parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked via these interactions .


Physical And Chemical Properties Analysis

The compound is relatively planar with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule . There is also an intramolecular C—H O contact present in each molecule, involving the benzene ring of the quinoline unit and the amide carboxamide O atom .

Future Directions

While there isn’t specific information on future directions for this compound, compounds with similar structures have been synthesized for exploring their super-exchange magnetic properties . This suggests potential future directions in the field of magnetic materials.

properties

IUPAC Name

N-quinolin-8-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(13-10-14-20(19-13)8-3-9-22-14)18-12-6-1-4-11-5-2-7-17-15(11)12/h1-2,4-7,10H,3,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJRBENWVRAXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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